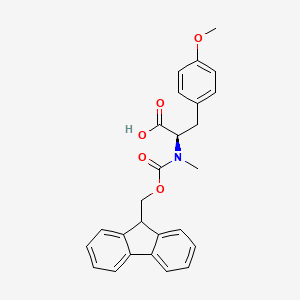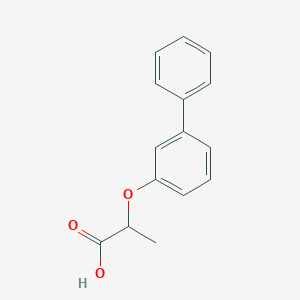
2-(Benciloxi)-4-cloropiridina
Descripción general
Descripción
2-(Benzyloxy)-4-chloropyridine is an organic compound that belongs to the class of pyridines It features a benzyl ether group attached to the second position and a chlorine atom at the fourth position of the pyridine ring
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with targets like leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular growth, respectively.
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions can introduce deactivating, meta-directing substituents on an aromatic ring. The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .
Result of Action
The formation of oximes or hydrazones from benzyloxy compounds can result in significant changes at the molecular level . These changes can potentially influence the function of target proteins and impact cellular processes.
Análisis Bioquímico
Biochemical Properties
2-(Benzyloxy)-4-chloropyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 2-(Benzyloxy)-4-chloropyridine and cytochrome P450 enzymes involves the oxidation of the compound, leading to the formation of more polar metabolites that can be easily excreted from the body. Additionally, 2-(Benzyloxy)-4-chloropyridine has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways .
Cellular Effects
2-(Benzyloxy)-4-chloropyridine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-(Benzyloxy)-4-chloropyridine can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(Benzyloxy)-4-chloropyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-(Benzyloxy)-4-chloropyridine binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, 2-(Benzyloxy)-4-chloropyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyloxy)-4-chloropyridine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-(Benzyloxy)-4-chloropyridine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products of 2-(Benzyloxy)-4-chloropyridine may have different biochemical properties and effects on cells. Long-term exposure to 2-(Benzyloxy)-4-chloropyridine has been observed to cause alterations in cellular function, including changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Benzyloxy)-4-chloropyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-(Benzyloxy)-4-chloropyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction.
Metabolic Pathways
2-(Benzyloxy)-4-chloropyridine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, the compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes . These reactions result in the formation of more polar metabolites that can be further processed in phase II metabolism. Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of the metabolites, facilitating their excretion from the body .
Transport and Distribution
The transport and distribution of 2-(Benzyloxy)-4-chloropyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cell, 2-(Benzyloxy)-4-chloropyridine can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Benzyloxy)-4-chloropyridine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on the presence of targeting signals in its structure . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of 2-(Benzyloxy)-4-chloropyridine within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-chloropyridine typically involves the reaction of 2-hydroxypyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the benzyl ether linkage. The chlorination at the fourth position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for 2-(Benzyloxy)-4-chloropyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-4-chloropyridine undergoes various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: 2-(Benzyloxy)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the chlorine atom at the fourth position.
4-Chloropyridine: Lacks the benzyl ether group at the second position.
2-(Benzyloxy)-4-methylpyridine: Features a methyl group instead of a chlorine atom at the fourth position.
Uniqueness
2-(Benzyloxy)-4-chloropyridine is unique due to the presence of both the benzyl ether group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential pharmacological activities that are not observed in its analogs.
Propiedades
IUPAC Name |
4-chloro-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYOMLRBHNXGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710612 | |
| Record name | 2-(Benzyloxy)-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006052-55-6 | |
| Record name | 2-(Benzyloxy)-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzyloxy)-4-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)





![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)


![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)



